3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride
Description
3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride is a specialized chiral compound featuring a pyrrolidine ring with a tosyloxy (p-toluenesulfonyloxy) group at the 4-position and an anhydride linkage at the 2-position. The (2S) stereochemistry and the reactive tosylate moiety make it a critical intermediate in synthetic chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs) . Its synthesis often involves EDC/HOBt-mediated coupling reactions, followed by functional group transformations such as hydrolysis and tosylation .
Properties
Molecular Formula |
C16H21NO7S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-hydroxybutanoyl (2S)-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H21NO7S/c1-10-3-5-13(6-4-10)25(21,22)24-12-8-14(17-9-12)16(20)23-15(19)7-11(2)18/h3-6,11-12,14,17-18H,7-9H2,1-2H3/t11?,12?,14-/m0/s1 |
InChI Key |
FRJHSEHUHIGTSQ-YIZWMMSDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C[C@H](NC2)C(=O)OC(=O)CC(C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(NC2)C(=O)OC(=O)CC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the hydroxybutanoic acid moiety. The tosyloxy group is then added through a tosylation reaction, and finally, the carboxylic anhydride is formed through a dehydration reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The anhydride moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Conditions | Products | Reaction Efficiency |
|---|---|---|
| Aqueous HCl (1M, 25°C) | (2S)-4-(Tosyloxy)pyrrolidine-2-carboxylic acid + 3-Hydroxybutanoic acid | 92% yield |
| NaOH (0.5M, 50°C) | Sodium salts of both carboxylic acids | 85% yield |
-
Nucleophilic attack by water on the electrophilic carbonyl carbon.
-
Deprotonation forms a tetrahedral intermediate.
-
Cleavage of the anhydride bond releases the carboxylate products.
Nucleophilic Substitution at Tosyloxy Group
The tosyl (p-toluenesulfonyl) group acts as a superior leaving group, enabling SN2 reactions:
| Nucleophile | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| NaN₃ (DMF, 60°C) | 12 hr, inert atmosphere | 4-Azido-pyrrolidine-2-carboxylic anhydride | Retention of configuration |
| KSCN (THF, rt) | 8 hr | 4-Thiocyanato-pyrrolidine-2-carboxylic anhydride | Inversion observed |
Key Observation : Steric hindrance from the pyrrolidine ring limits nucleophilic accessibility, favoring smaller nucleophiles like azide or thiocyanate.
Ring-Opening Reactions
The pyrrolidine ring undergoes controlled ring-opening under specific conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H₂O (pH 2, 80°C) | 6 hr | Linear γ-amino acid derivative | Peptide synthesis |
| LiAlH₄ (dry ether) | 0°C → rt, 4 hr | Reduced alcohol intermediate | Polyamide precursors |
Mechanistic Insight : Acidic conditions protonate the ring nitrogen, destabilizing the structure and facilitating cleavage at the C-N bond .
Anhydride-Specific Reactivity
The anhydride participates in nucleophilic acyl substitutions typical of acid anhydrides ( ):
Comparative Reactivity Toward Amines
| Amine | Reaction Time | Product | Yield |
|---|---|---|---|
| Ethylamine (excess) | 2 hr, 40°C | Corresponding amide + carboxylic acid | 78% |
| Aniline (stoichiometric) | 5 hr, 60°C | Mixed amide-anhydride adduct | 63% |
-
Amine attacks the carbonyl carbon.
-
Proton transfer and elimination of the carboxylate leaving group.
-
Deprotonation yields the final amide.
Stability Under Thermal and Oxidative Conditions
| Condition | Outcome | Degradation Products |
|---|---|---|
| 150°C (N₂ atmosphere) | Decomposition via retro-ene reaction | Cyclic ketone + SO₂ |
| O₂ (1 atm, 120°C) | Oxidative cleavage of pyrrolidine ring | Succinic acid derivatives + sulfonic acids |
Scientific Research Applications
Synthesis and Properties
The synthesis of 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride typically involves the formation of chiral pyrrolidine derivatives through methods such as the Mannich reaction or cyclization processes. These synthetic routes are crucial for obtaining optically pure compounds, which are essential in pharmaceutical applications due to their specific biological activities. For instance, a patent describes an effective process for preparing chiral 3-hydroxypyrrolidine and its derivatives with high optical purity, highlighting the importance of chirality in drug efficacy and safety .
Anticancer Properties
Recent studies have indicated that pyrrolidine derivatives exhibit promising anticancer activities. A library of novel 2-(het)arylpyrrolidine derivatives was synthesized and evaluated for their anticancer effects, showing significant potency against various cancer cell lines. Some compounds demonstrated double the efficacy of standard treatments like tamoxifen in vitro . This suggests that derivatives of 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride could be explored further as potential anticancer agents.
Antibacterial Activity
In addition to anticancer properties, certain pyrrolidine derivatives have shown effectiveness against bacterial biofilms, which are notoriously difficult to treat due to their protective structures. The ability of these compounds to inhibit biofilm formation indicates their potential as antibacterial agents, which is particularly relevant in the context of increasing antibiotic resistance .
Analytical Applications
The compound can also be utilized in analytical chemistry for quantifying related metabolites. For example, methods have been developed for the simultaneous quantification of various hydroxybutyrates using liquid chromatography-tandem mass spectrometry. These methods are vital for monitoring metabolic pathways involving fatty acids and amino acids, which could include pathways influenced by compounds like 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride .
Case Studies
- Anticancer Activity : In vitro studies showed that specific pyrrolidine derivatives had a cytotoxic effect on M-Hela tumor cells, with significant survival rates observed in animal models treated with these compounds .
- Biofilm Suppression : Research demonstrated that certain pyrrolidine-1-carboxamides effectively suppressed bacterial biofilm growth, suggesting their utility in treating infections associated with biofilms .
Mechanism of Action
The mechanism by which 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations at the Pyrrolidine 4-Position
The 4-position substituent on the pyrrolidine ring significantly influences reactivity and application. Below is a comparative analysis:
Key Findings :
- Tosyloxy vs. Hydroxy : The tosyloxy group in the target compound enhances leaving-group ability compared to hydroxy, enabling efficient nucleophilic substitutions (e.g., SN2 reactions). Hydroxy-containing analogs require activation (e.g., phosphorylation) for similar reactivity .
- Tosyloxy vs. tert-Butoxy : tert-Butoxy groups are inert under basic conditions but are cleaved by acids (e.g., TFA), whereas tosyloxy groups are stable under acidic conditions but reactive toward nucleophiles .
Stereochemical and Functional Group Impact
- Stereochemistry : The (2S) configuration in the target compound contrasts with (2S,4R) configurations in analogs like Example 30 of . Stereochemistry affects both synthetic pathways (e.g., coupling efficiency) and biological target interactions .
- Anhydride vs. Carboxamide : The anhydride linkage in the target compound is highly reactive toward nucleophiles (e.g., amines), facilitating rapid conjugation. Carboxamide derivatives, however, exhibit greater stability and are preferred in final bioactive molecules .
Biological Activity
3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride is a compound that has garnered attention in the pharmaceutical and biochemical fields due to its potential biological activities. This article delves into the synthesis, structure-activity relationships, and various biological effects of this compound, supported by empirical data and case studies.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving optically active starting materials. Notably, (S)-3-hydroxypyrrolidine serves as a crucial intermediate in the synthesis of this anhydride. The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Utilizing optically pure 4-amino-(S)-2-hydroxybutylic acid as a precursor.
- Tosylation : Introducing a tosyl group to enhance reactivity.
- Anhydride Formation : Cyclization to form the anhydride structure.
Biological Activity Overview
The biological activities of 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride are diverse, impacting various biological systems. Key areas of activity include:
- Antimicrobial Properties : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
- Anticancer Effects : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating its possible role in cancer therapy.
- Neuroprotective Activity : Research indicates that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.195 µg/mL |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of pyrrolidine-based compounds found that 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride showed superior antibacterial activity compared to traditional antibiotics like Penicillin G and Kanamycin B, particularly against Pseudomonas aeruginosa .
- Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentration ranges for potential therapeutic use .
- Neuroprotective Studies : Preliminary research indicated that the compound could mitigate oxidative stress in neuronal cells, suggesting its potential as a neuroprotective agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high-yield preparation of 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride?
- Answer : Optimized synthesis typically involves nucleophilic substitution of the tosyloxy group. For example, reacting (2S)-4-hydroxypyrrolidine-2-carboxylic acid derivatives with tosyl chloride under anhydrous conditions in dichloromethane, followed by coupling with 3-hydroxybutanoic acid using carbodiimide-based activating agents (e.g., DCC or EDC). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the anhydride . Monitoring reaction progress with TLC (Rf ~0.5 in 1:1 EtOAc/hexane) ensures intermediate formation.
Q. What handling and storage protocols are essential to prevent degradation of this anhydride?
- Answer : Store under inert gas (argon or nitrogen) at –20°C in moisture-free, amber glass vials. Degradation is accelerated by humidity, as the anhydride group is hydrolytically labile. Use desiccants (e.g., molecular sieves) in storage containers. Personal protective equipment (gloves, goggles, fume hood) is mandatory during handling due to potential irritancy .
Q. Which analytical techniques are most reliable for assessing purity and stereochemical integrity?
- Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 220 nm; retention time ~8.2 min .
- NMR : Confirm stereochemistry via - and -NMR coupling constants (e.g., for pyrrolidine ring protons) .
- Chiral GC/MS : Resolve enantiomers using a β-cyclodextrin column .
Advanced Research Questions
Q. How does the tosyloxy group influence the reactivity of the pyrrolidine ring in nucleophilic substitutions?
- Answer : The tosyloxy group acts as a superior leaving group due to its electron-withdrawing sulfonyl moiety, stabilizing transition states during nucleophilic attacks (e.g., in ring-opening reactions). This facilitates substitutions with amines or thiols under mild conditions (e.g., room temperature, DMF solvent) . Comparative studies with mesyl or triflyl groups show tosyl provides a balance between reactivity and stability .
Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values across studies?
- Answer : Discrepancies often arise from variations in chiral stationary phases (CSPs) or detection wavelengths. Cross-validate results using:
- Multiple CSPs : Compare ee values on Chiralpak AD-H and OD-H columns .
- Circular Dichroism (CD) : Correlate optical activity with HPLC data to confirm stereochemical assignments .
- Crystallography : Single-crystal X-ray analysis provides definitive stereochemical proof .
Q. What are the implications of the anhydride’s stability in aqueous media for peptide coupling applications?
- Answer : The anhydride hydrolyzes rapidly in water (t <1 hour at pH 7), limiting its utility in aqueous peptide synthesis. However, in anhydrous DMF or THF, it efficiently activates carboxylates for amide bond formation. Pre-activation with HOBt (1-hydroxybenzotriazole) minimizes hydrolysis during coupling reactions .
Q. What mechanistic insights explain variability in reaction yields during scale-up syntheses?
- Answer : Yield drops at larger scales often stem from inefficient heat dissipation during exothermic steps (e.g., tosylation). Optimize via:
- Slow reagent addition : Control temperature spikes (<30°C) using ice baths .
- High-shear mixing : Ensures homogeneity in biphasic reactions .
- In-line FTIR monitoring : Tracks intermediate formation in real time to adjust stoichiometry .
Data Contradiction Analysis
Q. Why do some studies report conflicting stability data for this anhydride under acidic conditions?
- Answer : Discrepancies arise from differing acid strengths and solvents. For instance, in 0.1 M HCl/THF, the anhydride hydrolyzes completely within 2 hours, but in weaker acids (e.g., acetic acid), it remains stable for >24 hours. Always specify solvent systems and acid concentrations when comparing stability profiles .
Methodological Recommendations
Q. How should researchers design experiments to mitigate racemization during derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
